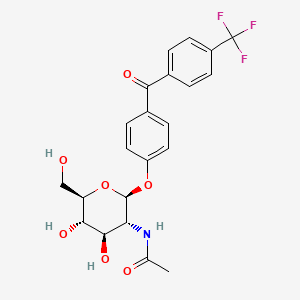
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(Acetilamino)-2-desoxi-beta-D-glucopiranosil)oxi)fenil)(4-(trifluorometil)fenil)metanona, hemihidrato es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto presenta una estructura única que incluye una porción glucopiranosilo, un grupo acetilamino y un grupo trifluorometilfenilo, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((2-(Acetilamino)-2-desoxi-beta-D-glucopiranosil)oxi)fenil)(4-(trifluorometil)fenil)metanona, hemihidrato típicamente involucra múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, reacciones de glicosilación y la introducción del grupo trifluorometilo. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de acetilo, yoduro de trifluorometilo y varios catalizadores para facilitar el proceso de glicosilación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de glicosilación a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((2-(Acetilamino)-2-desoxi-beta-D-glucopiranosil)oxi)fenil)(4-(trifluorometil)fenil)metanona, hemihidrato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando reactivos como permanganato de potasio u óxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo acetilamino o en el grupo trifluorometilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-((2-(Acetilamino)-2-desoxi-beta-D-glucopiranosil)oxi)fenil)(4-(trifluorometil)fenil)metanona, hemihidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible papel en los procesos celulares y como una sonda para estudiar la glicosilación.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para diversos productos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-((2-(Acetilamino)-2-desoxi-beta-D-glucopiranosil)oxi)fenil)(4-(trifluorometil)fenil)metanona, hemihidrato involucra su interacción con objetivos moleculares y vías específicas. La porción glucopiranosilo puede facilitar la unión a glicoproteínas o glicolípidos, mientras que el grupo trifluorometilo puede mejorar la estabilidad y biodisponibilidad del compuesto. El grupo acetilamino puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
(4-clorofenil)fenilmetanona: Estructura similar pero con un grupo clorofenilo en lugar de un grupo trifluorometilo.
(4-hidroxifenil)fenilmetanona: Contiene un grupo hidroxifenilo, ofreciendo diferente reactividad y aplicaciones.
(4-Metoxifenil)(4-(trifluorometil)fenil)metanona: Grupo trifluorometilo similar pero con un grupo metoxifenilo.
Singularidad
4-((2-(Acetilamino)-2-desoxi-beta-D-glucopiranosil)oxi)fenil)(4-(trifluorometil)fenil)metanona, hemihidrato es único debido a su combinación de una porción glucopiranosilo, un grupo acetilamino y un grupo trifluorometilo. Esta estructura única imparte propiedades químicas y biológicas distintivas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
83366-26-1 |
|---|---|
Fórmula molecular |
C22H22F3NO7 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[4-(trifluoromethyl)benzoyl]phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H22F3NO7/c1-11(28)26-17-20(31)19(30)16(10-27)33-21(17)32-15-8-4-13(5-9-15)18(29)12-2-6-14(7-3-12)22(23,24)25/h2-9,16-17,19-21,27,30-31H,10H2,1H3,(H,26,28)/t16-,17-,19-,20-,21-/m1/s1 |
Clave InChI |
IAHRHVHGDSTKTD-XGAGZNTDSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


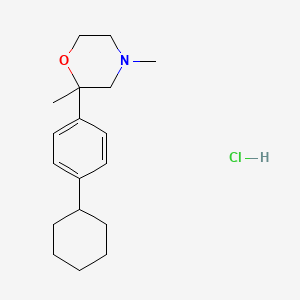


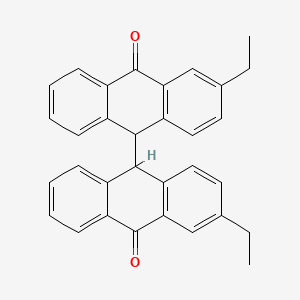
![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)


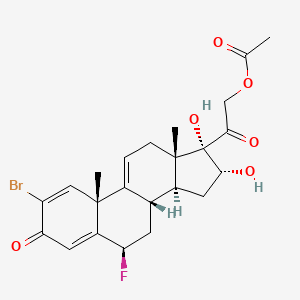

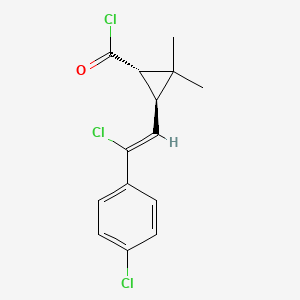
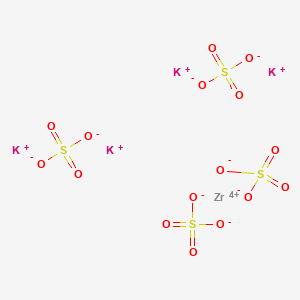

![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

